

"2-(2-Chloro-3-fluorophenyl)acetic acid" properties

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Compound of Interest

Compound Name: 2-(2-Chloro-3-fluorophenyl)acetic acid

Cat. No.: B1455519

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An In-depth Technical Guide to **2-(2-Chloro-3-fluorophenyl)acetic acid**

This guide provides a comprehensive technical overview of **2-(2-Chloro-3-fluorophenyl)acetic acid**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's essential properties, outlines a robust synthetic pathway with mechanistic insights, and discusses its potential applications, grounding all information in established scientific principles.

Introduction and Strategic Importance

2-(2-Chloro-3-fluorophenyl)acetic acid belongs to the substituted phenylacetic acid class of compounds, which are pivotal building blocks in organic synthesis. The unique substitution pattern on the phenyl ring—featuring both chloro and fluoro groups—imparts specific steric and electronic properties that make it a valuable precursor for creating complex molecular architectures. Its structural motifs are frequently encountered in pharmacologically active molecules and advanced agrochemicals, where precise control over substituent effects is crucial for modulating biological activity, metabolic stability, and pharmacokinetic profiles. This guide serves as a practical resource for leveraging this compound in research and development settings.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe application. The key data for **2-(2-Chloro-3-fluorophenyl)acetic acid** are summarized below.

Core Properties

Property	Value	Source(s)
CAS Number	1000523-07-8	[1] [2] [3]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1] [2]
Molecular Weight	188.58 g/mol	[1] [2]
MDL Number	MFCD09925136	[1] [2]
Appearance	White to light yellow crystalline solid (Typical)	[4]

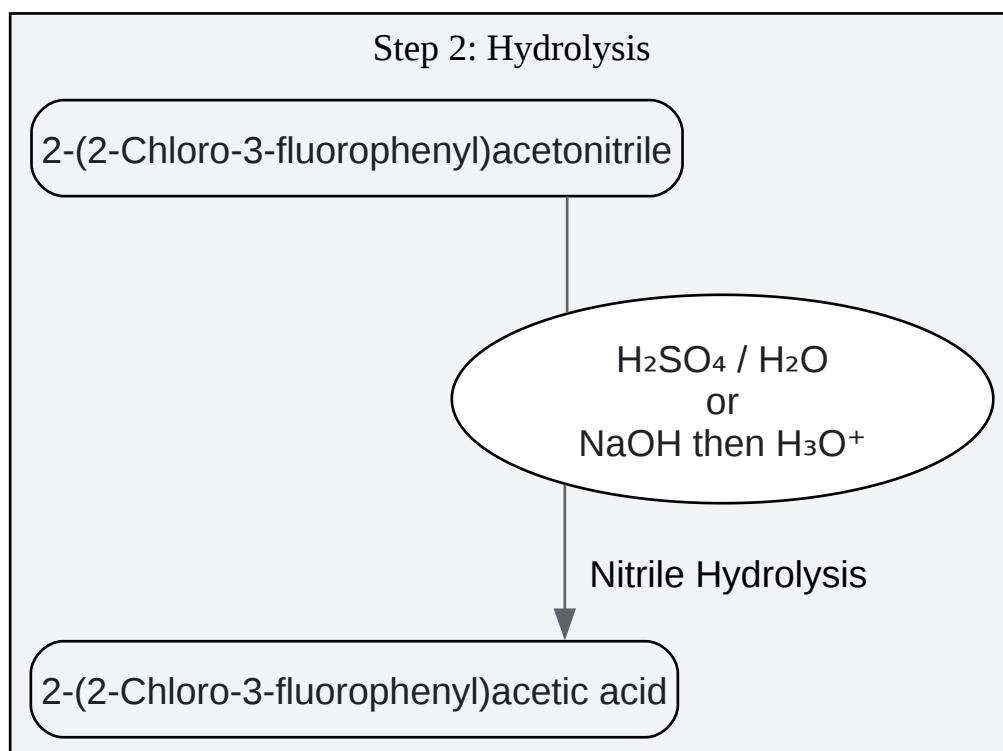
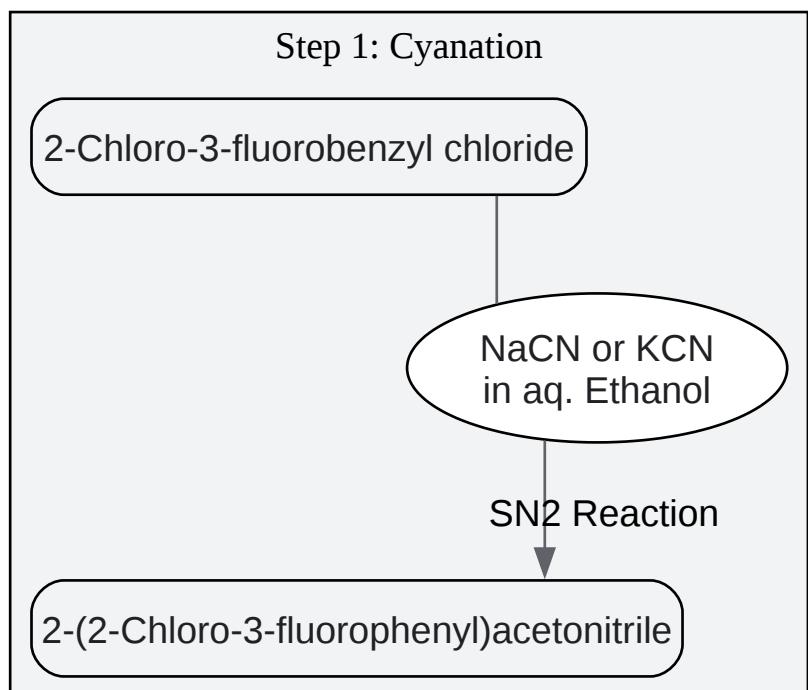
GHS Hazard and Safety Information

This compound is classified as an irritant. Standard laboratory precautions should be strictly followed. Much of the detailed toxicological and ecological data is currently unavailable, which necessitates handling it as a compound of unknown toxicity.[\[5\]](#)

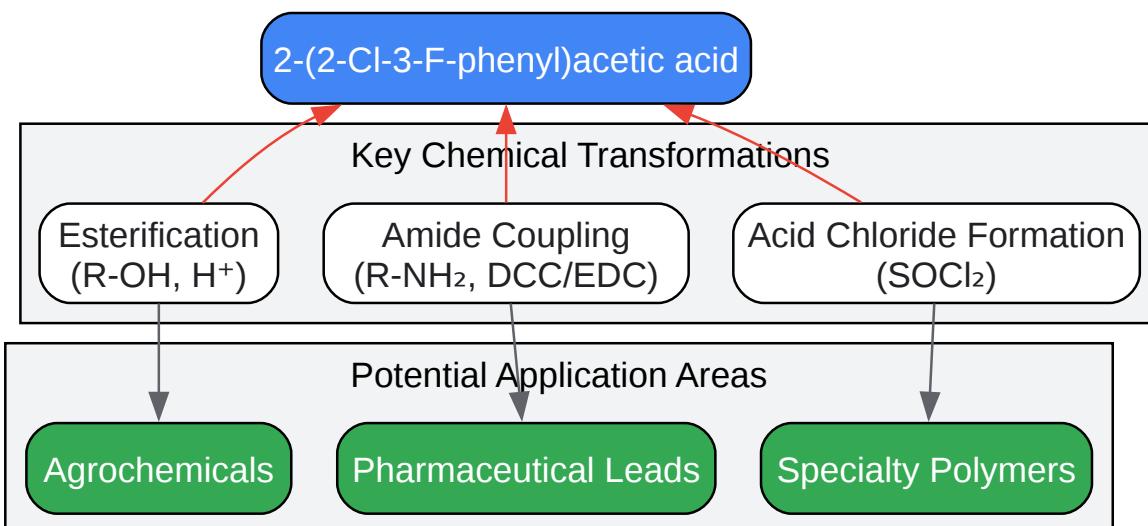
Hazard Class	Precautionary Statement	Source(s)
Skin Irritation	H315: Causes skin irritation.	[4] [6]
Eye Irritation	H319: Causes serious eye irritation.	[4] [6] [7]
Respiratory Irritation	H335: May cause respiratory irritation.	[4] [6]
Handling	P261, P280: Avoid breathing dust. Wear protective gloves/eye protection.	[4] [6]
First Aid (Eyes)	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4] [7]
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed.	[4] [7]

Recommended Synthetic Pathway: The Benzyl Cyanide Route

While several synthetic strategies could be envisioned, the most reliable and scalable laboratory synthesis of **2-(2-chloro-3-fluorophenyl)acetic acid** proceeds via a two-step sequence starting from 2-chloro-3-fluorobenzyl chloride. This route involves a nucleophilic substitution to form the corresponding benzyl cyanide, followed by hydrolysis. This pathway is chosen for its high-yielding steps and the relative ease of purification.



Chemical Structure & Predicted NMR

Predicted ^1H NMR SignalsH-A (Aromatic): ~7.1-7.4 ppm (multiplet) H-B (Aromatic): ~7.1-7.4 ppm (multiplet) H-C (Aromatic): ~7.1-7.4 ppm (multiplet) CH₂: ~3.7 ppm (singlet) COOH: >11 ppm (broad singlet)[Click to download full resolution via product page](#)

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